(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-4-17-9-12-19(13-10-17)26-16-24(32(28,29)23-8-6-5-7-20(23)26)25(27)18-11-14-21(30-2)22(15-18)31-3/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNXLDYIBDGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Benzothiazine core : Known for its pharmacological properties.
- Dimethoxyphenyl group : Enhances interaction with biological targets.
- Ethylphenyl moiety : May influence lipophilicity and bioavailability.
The molecular formula is , with a molecular weight of approximately 433.53 g/mol.
Biological Activities
Preliminary studies indicate that compounds similar to This compound exhibit various biological activities:
Antimicrobial Activity
Research has demonstrated that benzothiazine derivatives possess significant antimicrobial properties. For instance:
- In vitro studies have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's structural features suggest potential anticancer activity:
- Cell line studies indicate inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Anti-inflammatory Effects
Benzothiazine derivatives have been linked to anti-inflammatory effects:
- In vivo models show reduction in inflammatory markers and symptoms in conditions like arthritis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in disease processes, such as cyclooxygenase (COX) in inflammation.
- Cell Signaling Modulation : Interaction with cellular signaling pathways can lead to altered gene expression related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The presence of methoxy groups may enhance antioxidant activity.
Case Studies
Several studies highlight the biological activity of similar benzothiazine derivatives:
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps:
- Electrophilic Aromatic Substitution : Introduction of functional groups at specific positions on the aromatic rings.
- Recrystallization Techniques : Used to purify the final product while minimizing environmental impact.
Scientific Research Applications
Preliminary studies indicate that compounds related to (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit a range of biological activities:
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes linked to metabolic pathways associated with cancer and inflammation. Similar benzothiazine derivatives have been documented to demonstrate such inhibitory effects, suggesting a mechanism of action that could be further explored for therapeutic applications.
Antioxidant Properties
Compounds with similar structures often possess antioxidant capabilities. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Receptor Interaction
The presence of methoxy and ethoxy groups may facilitate interactions with biological receptors. These interactions can modulate signaling pathways that are critical in disease processes, potentially leading to therapeutic benefits.
Case Studies
Several studies have highlighted the therapeutic potential of compounds structurally similar to This compound :
Case Study 1: Antitumor Activity
A study investigating benzothiazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Anti-inflammatory Effects
Research on similar compounds revealed their ability to reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities between the target compound and related benzothiazine derivatives, based on evidence from synthetic and structural databases:
| Compound Name | Substituent on Benzothiazine (Position 4) | Methanone Group (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| (Target) (3,4-Dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-Ethylphenyl | 3,4-Dimethoxyphenyl | C₂₅H₂₃NO₅S | 457.52 | Ethyl chain enhances lipophilicity; dimethoxy groups improve hydrogen bonding |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl | Phenyl | C₂₅H₂₃NO₃S | 417.52 | Longer alkyl chain increases logP; simpler methanone group reduces polarity |
| (3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3,4-Dimethoxyphenyl + Fluorine (Position 6) | 3,4-Dimethoxyphenyl | C₂₅H₂₂FNO₇S | 499.51 | Fluorine improves metabolic stability; dual dimethoxy groups enhance polarity |
| 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 2,3-Dihydrobenzodioxin-6-yl | 3,4-Dimethoxyphenyl | C₂₅H₂₁NO₇S | 479.50 | Benzodioxin substituent adds rigidity; may reduce membrane permeability |
| {4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | 4-(Dimethylamino)phenyl + Fluorine (Position 6) | 2,4-Dimethylphenyl | C₂₆H₂₅FN₂O₃S | 464.55 | Dimethylamino group increases basicity; methyl groups reduce solubility |
| (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone | Chlorine (Position 7) | 4-Chlorophenyl | C₁₅H₁₀Cl₂NO₂S | 343.22 | Chlorine atoms increase electron-withdrawing effects; potential halogen bonding |
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility
- Alkyl Chain Length : The target compound’s 4-ethylphenyl group confers moderate lipophilicity (predicted logP ~3.5), whereas the butyl chain in increases logP (~4.2), likely enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Methoxy vs. Methyl Groups : The 3,4-dimethoxyphenyl group in the target compound and introduces polar oxygen atoms, improving solubility compared to the methyl-substituted .
Electronic and Steric Modifications
- Fluorine Substitution : The fluorine atom in enhances electronegativity and metabolic stability via C-F bond strength, a feature absent in the target compound.
- Benzodioxin vs.
Pharmacological Implications
- Dimethylamino Group: The dimethylamino substituent in increases basicity (pKa ~8.5), favoring ionized states at physiological pH, which could improve receptor binding but limit membrane permeability.
- Chlorine Substitution : The dichloro compound may exhibit stronger halogen bonding but higher toxicity risks compared to the target’s methoxy groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzothiazine-dione core via cyclization of substituted anilines with sulfur-containing reagents under controlled pH (e.g., Na₂S₂O₅) .
- Step 2 : Coupling the 3,4-dimethoxyphenyl group using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the reactivity of the benzothiazine intermediate .
- Step 3 : Oxidation of the sulfur moiety to the sulfone using m-CPBA or H₂O₂ in acetic acid .
- Key Considerations : Monitor reaction progress via HPLC or TLC, and optimize yields by varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling).
Q. How can the molecular structure of this compound be rigorously characterized?
- Analytical Techniques :
- X-ray Crystallography : Resolve the 3D arrangement of the benzothiazine sulfone and methoxyphenyl groups (critical for confirming regiochemistry) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; sulfone resonance in ¹³C NMR at ~105 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~493.12 g/mol).
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and binding affinity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential surfaces to predict reactivity and interaction with biological targets (e.g., enzymes or receptors) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinase domains or GPCRs) based on the sulfone’s electron-withdrawing effects and methoxy groups’ hydrophobic interactions .
- Validation : Compare computational results with experimental data (e.g., IC₅₀ values from kinase assays).
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Experimental Design :
- Dose-Response Studies : Perform parallel assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from differential metabolic degradation .
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to differentiate true bioactivity from experimental noise.
Q. What strategies are effective for studying the environmental fate and ecotoxicity of this compound?
- Methodology :
- Photodegradation Studies : Expose the compound to UV light in aqueous solutions and analyze degradation products via LC-MS .
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algal models, focusing on sulfone persistence and bioaccumulation potential .
- Table 1 : Hypothetical Environmental Parameters
| Parameter | Value/Outcome | Method Used |
|---|---|---|
| Hydrolysis Half-life (pH 7) | >30 days | OECD 111 Guideline |
| Log Kow | 3.2 ± 0.1 | Shake-Flask Method |
| EC₅₀ (Algal Growth) | 12.5 mg/L | OECD 201 Guideline |
Methodological Considerations
Q. How can researchers optimize purity and yield during large-scale synthesis?
- Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, MeCN/H₂O mobile phase) to isolate the compound .
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>98% by HPLC) .
Q. What in vitro assays are most appropriate for evaluating its potential as an anti-inflammatory agent?
- NF-κB Inhibition : Transfect RAW264.7 macrophages with a NF-κB luciferase reporter and measure luminescence after LPS stimulation .
- COX-2 Activity : Use a fluorometric COX-2 inhibitor screening kit to quantify IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
